molecular formula C16H11NO3 B1605652 4-(4-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione CAS No. 75140-07-7

4-(4-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione

Cat. No.: B1605652
CAS No.: 75140-07-7
M. Wt: 265.26 g/mol
InChI Key: ZBFVKGMCQZUOEW-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The compound is systematically named 4-(4-hydroxyanilino)naphthalene-1,2-dione under IUPAC rules. This nomenclature reflects its core naphthalene-1,2-dione structure (a bicyclic aromatic system with ketone groups at positions 1 and 2) substituted at position 4 by a 4-hydroxyanilino group (-NH-C6H4-OH).

Synonyms include:

  • 4-[(4-Hydroxyphenyl)amino]-1,2-naphthalenedione
  • 4-(4-Hydroxyanilino)-1,2-naphthoquinone
  • 1,2-Naphthalenedione, 4-[(4-hydroxyphenyl)amino]-

These variants are used interchangeably in chemical databases and literature.

Structural Characterization via Spectroscopic Methods

The compound’s structure has been validated through multiple spectroscopic techniques:

Infrared (IR) Spectroscopy

Key IR absorptions (Source ):

  • 1673 cm⁻¹ : Stretching vibrations of C=O groups in the quinone moiety.
  • 1593 cm⁻¹ : Aromatic C=C stretching.
  • 3264 cm⁻¹ : N-H stretching of the anilino group.
  • 3297 cm⁻¹ : O-H stretching of the phenolic hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆, 500 MHz):

    • δ 9.45 (s, 1H, phenolic -OH).
    • δ 9.14 (s, 1H, anilino -NH).
    • δ 7.77–8.01 (m, 4H, aromatic protons on naphthalene).
    • δ 6.69–6.96 (m, 4H, aromatic protons on hydroxyanilino group).
  • ¹³C NMR (DMSO-d₆, 125 MHz):

    • δ 176.9 and 180.6 (C=O groups).
    • δ 155.4 (C-OH phenolic carbon).
    • δ 112.0–143.9 (aromatic carbons).

Mass Spectrometry (MS)

  • ESI-MS ([M+H]⁺): m/z 265.07, consistent with the molecular formula C₁₆H₁₁NO₃.

Physicochemical Properties and Stability Profiling

Key Physicochemical Parameters

Property Value Source
Molecular formula C₁₆H₁₁NO₃
Molecular weight 265.26 g/mol
Melting point >300°C (decomposes)
Solubility Insoluble in water; soluble in DMSO, DMF
LogP (octanol/water) 2.68
pKa (phenolic -OH) ~10 (estimated)

Stability and Reactivity

  • Thermal Stability : Decomposes above 300°C, yielding carbon oxides and nitrogen oxides.
  • Photostability : Susceptible to UV-induced degradation due to the conjugated quinone system.
  • Chemical Reactivity :
    • Redox-active quinone moiety participates in electron-transfer reactions.
    • Hydroxyanilino group undergoes electrophilic substitution (e.g., halogenation).

Crystallographic Data

  • Single-crystal X-ray diffraction confirms a planar naphthoquinone core with the hydroxyanilino group oriented at 120° relative to the quinone plane.

Properties

IUPAC Name

4-(4-hydroxyanilino)naphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-11-7-5-10(6-8-11)17-14-9-15(19)16(20)13-4-2-1-3-12(13)14/h1-9,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFVKGMCQZUOEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298672
Record name 4-(4-Hydroxyanilino)naphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75140-07-7
Record name NSC125255
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125255
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-Hydroxyanilino)naphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of 4-(4-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione typically involves a nucleophilic aromatic substitution reaction where the amino group of 4-hydroxyaniline attacks the electrophilic position of a naphthoquinone derivative. The synthetic route is often carried out via the following key steps:

  • Starting Material: 2-hydroxy-1,4-naphthoquinone (lawsone) or its chlorinated derivative, 3-chloro-2-hydroxy-1,4-naphthoquinone.
  • Activation: Chlorination of 2-hydroxy-1,4-naphthoquinone with thionyl chloride in the presence of pyridine to form 3-chloro-2-hydroxy-1,4-naphthoquinone.
  • Formation of Mannich Bases: Reaction of 4-acetamidophenol with formaldehyde and appropriate amines to form Mannich bases, which are subsequently hydrolyzed to yield 4-aminophenol/4-hydroxyaniline derivatives.
  • Coupling Reaction: The key step involves refluxing the hydrolyzed amine derivative with 3-chloro-2-hydroxy-1,4-naphthoquinone in ethanol to afford the target hydroxyanilino-naphthoquinone compound.

This synthetic pathway is outlined in the following scheme (adapted from the literature):

Step Reagents and Conditions Description
1 SOCl₂, pyridine, 70 °C, 1 h Chlorination of 2-hydroxy-1,4-naphthoquinone to 3-chloro derivative
2 4-acetamidophenol + aqueous formaldehyde + primary/secondary amine, EtOH, reflux 24 h Mannich reaction to form substituted amides
3 20% HCl, EtOH, reflux 6 h Hydrolysis of amide to free amine (4-hydroxyaniline derivatives)
4 3-chloro-2-hydroxy-1,4-naphthoquinone + amine derivative, EtOH, reflux 12 h Nucleophilic substitution to form hydroxyanilino-naphthoquinone

Detailed Reaction Conditions and Yields

  • Chlorination Step: The reaction of 2-hydroxy-1,4-naphthoquinone with thionyl chloride is carried out dropwise with stirring in pyridine at 70 °C for 1 hour. The solvent is then removed under vacuum, and the chlorinated product is isolated.

  • Mannich Base Formation: 4-acetamidophenol is reacted with aqueous formaldehyde and the desired amine in ethanol under reflux for 24 hours. After solvent removal, the residue is dissolved in dichloromethane, acidified, basified, and extracted to purify the Mannich base.

  • Hydrolysis: The Mannich base amides are hydrolyzed in 20% hydrochloric acid under reflux for 6 hours, followed by solvent removal and co-evaporation with ethanol.

  • Coupling Reaction: The free amine is reacted with the chlorinated naphthoquinone in ethanol under reflux for 12 hours. The reaction mixture is concentrated, precipitated in ammonium hydroxide, extracted, washed, dried, and purified by recrystallization from dichloromethane.

Typical yields for these reactions are moderate to good, depending on the substituents on the amine and reaction conditions.

Analytical Characterization

The synthesized compound is characterized by:

These analytical methods confirm the successful synthesis and purity of the target compound.

Comparative Table of Preparation Parameters

Step Reagents Conditions Purpose Notes
1 2-hydroxy-1,4-naphthoquinone, SOCl₂, pyridine 70 °C, 1 h reflux Chlorination to 3-chloro derivative Essential for activating quinone
2 4-acetamidophenol, aqueous formaldehyde, primary/secondary amine EtOH, reflux 24 h Mannich base formation Controls substitution pattern
3 Mannich base, 20% HCl EtOH, reflux 6 h Hydrolysis of amide to amine Generates free 4-hydroxyaniline
4 3-chloro-2-hydroxy-1,4-naphthoquinone, amine EtOH, reflux 12 h Nucleophilic substitution Forms final hydroxyanilino-naphthoquinone

Research Findings and Optimization Notes

  • The use of pyridine during chlorination acts as a base to neutralize HCl generated and promotes cleaner conversion.
  • Reflux times and temperatures are critical for maximizing yields and minimizing side reactions.
  • The hydrolysis step must be carefully controlled to avoid decomposition of sensitive intermediates.
  • Recrystallization from dichloromethane provides high-purity product suitable for biological testing.
  • Variations in the amine substituents can be used to generate a library of analogs for structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Cerium ammonium nitrate, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of chlorinated and nitro derivatives.

    Reduction: Formation of reduced naphthoquinone derivatives.

    Substitution: Formation of substituted naphthoquinone derivatives with different functional groups.

Scientific Research Applications

Synthesis Overview

The synthesis of 4-(4-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione typically involves the reaction of 1,2-naphthoquinone with 4-aminophenol in an organic solvent like ethanol or methanol under reflux conditions. The reaction can be optimized for yield and purity through various purification techniques such as recrystallization or chromatography .

Medicinal Chemistry

This compound has been studied for its antimicrobial and antitumoral activities. Research indicates that naphthoquinones can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death .

Case Study: Antitumoral Activity

In a study conducted by Sousa et al. (2020), derivatives of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved the compound's ability to generate ROS, which contributed to its effectiveness as a potential chemotherapeutic agent .

Biological Research

The compound is also being investigated for its biological interactions , particularly its role in enzyme inhibition and as a potential lead compound for drug development. Its structure allows it to interact with various biological targets, making it a candidate for further exploration in pharmacology.

Material Science

In material science, this compound is being evaluated for its use in developing novel materials with specific optical and electronic properties due to its unique electronic structure.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione involves its interaction with biological molecules. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to cell death. Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects .

Comparison with Similar Compounds

Structural Analogues: Dihydronaphthalene Derivatives

1,2-Dihydronaphthalene-1,2-diols
  • Example Compounds :
    • trans-1,2-dihydronaphthalene-1,2-diol (1(±))
    • trans-6-methyl-1,2-dihydronaphthalene-1,2-diol (2(±))
    • trans-5,7-dimethyl-1,2-dihydronaphthalene-1,2-diol (3(±)) .
Feature 4-(4-Hydroxyanilino)-1,2-dione 1,2-Dihydronaphthalene-diols
Core Structure 1,2-Dione 1,2-Diol
Substituents 4-Hydroxyanilino Methyl, dimethyl, or no substituents
Applications Pharmaceuticals, synthesis Standards for PAH metabolite analysis (GC-MS)
Stability Not reported Decomposition on GC columns (e.g., 2(±) decomposes due to methyl group)

Key Differences :

  • The dione moiety in the target compound confers electrophilic reactivity, whereas diols are more polar and prone to hydrogen bonding.
cis-1,2-Dihydronaphthalene-1,2-diol
  • Role : Associated with aromatic compound degradation in plant metabolism (e.g., Betula platyphylla responses to mechanical stress) .
  • Comparison : Unlike the target compound, this diol participates in biological pathways, suggesting divergent bioactivity profiles.

Cyclobutene-dione Analogues

3-Substituted Cyclobutene-1,2-diones
  • Example Compounds: 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[(6′-methoxycinchonan-9-yl)amino]-3-cyclobutene-1,2-dione (CAS RN: 1256245-84-7) 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]-3-cyclobutene-1,2-dione (CAS RN: 1263205-97-5) .
Feature 4-(4-Hydroxyanilino)-1,2-dione Trifluoromethyl-Substituted Cyclobutene-diones
Aromatic Substituents 4-Hydroxyanilino (electron-donating) 3,5-Bis(trifluoromethyl)phenyl (electron-withdrawing)
Biological Activity Not reported Likely tailored for receptor binding (e.g., kinase inhibition)
Synthetic Utility Intermediate for pharmaceuticals High-cost specialty chemicals (e.g., JPY 28,400–38,000 per 100 mg)

Key Differences :

  • Electron-withdrawing trifluoromethyl groups enhance electrophilicity and metabolic stability compared to the hydroxyanilino group.
  • The target compound is more cost-accessible, given its broader supplier availability .

Naphthalene-dione Derivatives with Varied Anilino Groups

4-(2-Benzoyl-4-chloroanilino)naphthalene-1,2-dione
  • Structure: Features a benzoyl and chloro-substituted anilino group .
Feature 4-(4-Hydroxyanilino)-1,2-dione 4-(2-Benzoyl-4-chloroanilino)-1,2-dione
Substituent Effects Hydroxy group enhances solubility Chloro and benzoyl groups increase lipophilicity
Reactivity Potential for hydrogen bonding Electron-withdrawing Cl may stabilize charge-transfer complexes
Applications General synthesis Likely niche roles in photochemistry or medicinal chemistry

Key Differences :

  • The chloro and benzoyl groups in the analogue may confer distinct optical or electronic properties, making it suitable for specialized applications.

Critical Analysis :

  • The hydroxyanilino group in 4-(4-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione balances solubility and reactivity, positioning it as a versatile intermediate. However, its lack of documented biological activity contrasts with specialized analogues designed for high-affinity binding or metabolic stability.

Biological Activity

4-(4-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione, also known by its CAS number 75140-07-7, is a synthetic compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C16H11NO3
  • Molecular Weight : 265.0739 g/mol
  • Structure : The compound features a naphthalene backbone with hydroxyaniline substituents, contributing to its biological activity.

Biological Activity Overview

The biological activities of this compound are primarily linked to its interactions with various cellular pathways and enzymes. Key areas of investigation include:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : It has been reported to inhibit several key enzymes involved in metabolic pathways, which may have implications for cancer therapy and metabolic disorders.

Research indicates that this compound interacts with multiple biological targets:

  • Monoamine Oxidase Inhibition : Similar to other naphthoquinone derivatives, this compound may act as an inhibitor of monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters. Studies have shown that naphthoquinones can exhibit competitive inhibition against MAO-A and MAO-B enzymes, potentially affecting mood and neurodegenerative conditions .
  • Glycolytic Enzyme Inhibition : The compound has been implicated in the inhibition of glycolytic enzymes in cancer cell lines such as MCF-7. This inhibition can disrupt energy metabolism in tumor cells, leading to reduced proliferation .
  • Reactive Oxygen Species Generation : The redox cycling ability of the compound may lead to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells while sparing normal cells .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AntioxidantScavenging free radicals
MAO InhibitionCompetitive inhibition of MAO-A/B
Glycolytic Enzyme InhibitionDisruption of energy metabolism in cancer cells
ROS GenerationInduction of apoptosis in cancer cells

Case Study: Anticancer Activity

In a study investigating the effects of various naphthoquinones on cancer cell lines, this compound was shown to significantly reduce cell viability in MCF-7 breast cancer cells. The mechanism was attributed to its ability to inhibit glycolytic enzymes and increase oxidative stress within the cells .

Potential Therapeutic Applications

The diverse biological activities of this compound suggest several potential therapeutic applications:

  • Cancer Therapy : Its ability to inhibit glycolysis and induce apoptosis positions it as a candidate for developing novel anticancer agents.
  • Neuroprotection : By inhibiting MAO activity, it may offer protective effects against neurodegenerative diseases.
  • Anti-inflammatory Effects : The antioxidant properties could also be leveraged for treating inflammatory conditions.

Q & A

Q. Q1. What are the standard synthetic routes for 4-(4-hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione, and how can reaction conditions be optimized for higher yields?

Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between diethyl squarate derivatives and substituted anilines. For example, in analogous syntheses of naphthalene-1,2-diones (e.g., compounds 17–20 in ), yields vary significantly (25–59%) depending on the substituent’s electronic nature and reaction conditions (e.g., solvent polarity, temperature). Optimization strategies include:

  • Using polar aprotic solvents (e.g., ethanol) to stabilize intermediates .
  • Adjusting stoichiometry to favor mono-substitution over dimerization.
  • Monitoring reaction progress via TLC or HPLC to isolate products before side reactions dominate.

Q. Q2. How can spectroscopic techniques (NMR, HRMS, IR) be employed to confirm the structure and purity of this compound?

Methodological Answer :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and ketone carbons (δ 180–200 ppm). The hydroxyanilino group’s NH proton may appear as a broad singlet (δ 8–10 ppm) .
  • HRMS : Confirm molecular ion peaks ([M+H]⁺) with mass accuracy <5 ppm. Isotopic patterns can distinguish chlorine/fluorine substituents if present.
  • IR Spectroscopy : Identify carbonyl stretches (νC=O ~1700 cm⁻¹) and N–H/O–H vibrations (ν ~3200–3500 cm⁻¹). Compare with IR-LD data from structurally similar cyclobutene-diones ().

Advanced Research Questions

Q. Q3. How do substituents on the anilino group influence the compound’s electronic properties and reactivity?

Methodological Answer : Substituents (e.g., -OCH₃, -Cl) alter electron density on the aromatic ring, affecting reactivity in subsequent reactions (e.g., cycloadditions or enzyme inhibition). For example:

  • Electron-withdrawing groups (e.g., -Cl) increase electrophilicity of the diketone moiety, enhancing reactivity toward nucleophiles.
  • Computational studies (DFT) can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions .
  • Experimental validation via Hammett plots or kinetic studies can quantify substituent effects .

Q. Q4. What strategies can resolve contradictions in experimental data, such as inconsistent yields or spectral anomalies?

Methodological Answer :

  • Yield Discrepancies : Analyze competing pathways (e.g., hydrolysis vs. substitution) using kinetic modeling. For example, lower yields in electron-deficient anilines (, compound 19) may arise from side reactions with residual moisture.
  • Spectral Anomalies : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For keto-enol tautomerism, variable-temperature NMR or deuterium exchange experiments can identify dynamic equilibria .

Q. Q5. How can computational tools (e.g., molecular docking, DFT) predict the compound’s biological activity or interaction with enzymes?

Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., carboxylesterases in ). Focus on hydrogen bonding with the hydroxyanilino group and π-π stacking with aromatic residues.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute electrostatic potential maps, identifying nucleophilic/electrophilic sites for mechanistic insights .

Q. Q6. What crystallographic methods are suitable for determining the solid-state structure of this compound?

Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in solvents like DCM/hexane. Use SHELX () for structure refinement. Key parameters:
    • R-factor <5% for high confidence.
    • Analyze π-stacking interactions (if planar) using Mercury software.
  • Compare with structural data from cyclopenta[fg]tetracene-1,2-dione derivatives () to identify packing motifs.

Q. Q7. How does stereochemistry at the dihydronaphthalene moiety affect the compound’s biological or chemical activity?

Methodological Answer :

  • Enantiomer Reactivity : Synthesize enantiomers via chiral auxiliaries or catalysts. Test activity against targets (e.g., enzymes in ) to correlate stereochemistry with efficacy.
  • Conformational Analysis : Use NOESY NMR or in silico MD simulations to identify reactive conformers. For example, cis-diol derivatives () show distinct binding modes compared to trans isomers.

Q. Q8. What are the compound’s potential applications in materials science, such as organic electronics?

Methodological Answer :

  • Electronic Properties : Measure conductivity and bandgap via cyclic voltammetry or UV-vis-NIR spectroscopy. Compare with acenaphthenequinone derivatives () to assess π-conjugation extent.
  • Functionalization : Introduce electron-withdrawing groups (e.g., -CN) to lower LUMO levels, enhancing n-type semiconductor behavior .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione
Reactant of Route 2
Reactant of Route 2
4-(4-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione

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